molecular formula C10H11Cl4N3 B2946087 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1820703-28-3

1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B2946087
CAS No.: 1820703-28-3
M. Wt: 315.02
InChI Key: RKGBIAPBSQAMJC-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1820703-28-3) is a high-purity, dihydrochloride salt organic compound supplied as a powder for research applications. With a molecular formula of C10H11Cl4N3 and a molecular weight of 315.0, this chemical serves as a versatile and critical building block in medicinal chemistry and drug discovery . The pyrazole core is a privileged scaffold in pharmacology, known for its presence in a wide spectrum of therapeutic agents . This specific amine derivative is particularly valuable for the synthesis of more complex molecules, as the 4-amine group on the pyrazole ring can undergo various reactions, including condensation, amide coupling, and substitution, to create diverse chemical libraries for biological screening. Researchers utilize this compound in the exploration of new pharmacologically active substances. Pyrazole derivatives have demonstrated a broad range of biological activities in scientific literature, including anti-inflammatory, antimicrobial, anticancer, and antitumor properties . Furthermore, structurally similar 1-(2,4-dichlorobenzyl) pyrazole compounds have been investigated as key intermediates in the development of cannabinoid CB1 receptor antagonists, highlighting the potential of this chemical series in neurological and metabolic disorder research . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]pyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3.2ClH/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15;;/h1-4,6H,5,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGBIAPBSQAMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-aminopyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Amine Functional Group Reactions

The primary amine at position 4 participates in nucleophilic reactions. Key transformations include:

Reaction TypeReagents/ConditionsProductNotes
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CN-alkylated pyrazole derivativesRequires deprotonation of amine
Acylation Acetyl chloride, Et₃N, THF, 0°C→RTN-acetylated compoundAmine acts as nucleophile
Schiff Base Formation Aldehydes, solvent-free, 120°CImine intermediatesFollowed by NaBH₄ reduction

Example Protocol :
For Schiff base formation, heating the compound with p-methoxybenzaldehyde (1:1 molar ratio) under solvent-free conditions at 120°C for 2 hours yields an imine intermediate. Subsequent reduction with NaBH₄ in methanol produces secondary amines in >90% yield after purification .

Pyrazole Ring Reactivity

The pyrazole ring undergoes electrophilic substitution, influenced by chlorine substituents:

Reaction TypeReagents/ConditionsProductSelectivity
Nitration HNO₃/H₂SO₄, 0°C3-Nitro-pyrazole derivativeDirected by Cl groups
Halogenation Br₂, FeBr₃, CH₂Cl₂, reflux5-Bromo-pyrazole analogLimited by steric hindrance
Coupling Reactions Pd catalysts, aryl boronic acidsBiaryl-pyrazole hybridsSuzuki-Miyaura conditions

Key Observation :
The 2,4-dichlorobenzyl group deactivates the pyrazole ring, favoring substitutions at the less hindered C-3 and C-5 positions. Nitration typically occurs at C-3 due to electronic and steric factors.

Redox Transformations

Reaction TypeOxidizing/Reducing AgentOutcomeApplication
Amine Oxidation H₂O₂, FeSO₄ catalyst, pH 4–6Nitroso or nitro compoundsLimited by overoxidation risks
Ring Oxidation KMnO₄, acidic conditionsPyrazole N-oxideAlters electronic properties
Reductive Amination NaBH₃CN, aldehydes, MeOHSecondary/tertiary aminesUseful for drug derivatization

Synthetic Advantage :
The dihydrochloride salt’s solubility allows homogeneous reaction conditions, improving yields in aqueous-phase reductions by 15–20% compared to freebase forms.

Complexation and Coordination

The compound acts as a ligand in metal complexes:

Metal IonCoordination SiteGeometryStability Constant (log K)
Cu²⁺Pyrazole N, amineSquare planar8.2 ± 0.3
Fe³⁺AmineOctahedral6.7 ± 0.2

These complexes show enhanced antimicrobial activity compared to the parent compound, with MIC values reduced by 50–75% against S. aureus.

Degradation Pathways

Stability studies reveal three primary degradation routes:

  • Hydrolysis : Amine group degrades in acidic/basic conditions (t₁/₂ = 48h at pH 1 or 13).

  • Thermal Decomposition : >200°C releases HCl gas, forming pyrolyzed aromatic residues.

  • Photolysis : UV light (λ = 254nm) induces C-Cl bond cleavage, generating chlorinated byproducts.

This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active molecules, coordination complexes, and functional materials. The dihydrochloride form’s solubility advantages enable scalable reactions in polar solvents, though pH control remains critical to avoid premature deprotonation or degradation .

Scientific Research Applications

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride has diverse applications in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of complex organic molecules.
  • Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is explored as a potential lead compound for the development of new therapeutic agents.
  • Industry It is utilized in the production of specialty chemicals and materials.

This compound exemplifies the utility of pyrazole derivatives in both academic research and industrial applications.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the 2,4-dichlorobenzyl group. Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol may be used.
  • Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives. Oxidizing agents like potassium permanganate or hydrogen peroxide may be used for oxidation. Reducing agents such as sodium borohydride or lithium aluminum hydride may be used for reduction.
  • Condensation Reactions: The amine group in the compound can react with carbonyl compounds to form imines or amides.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional characteristics of 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride can be compared to related pyrazole-4-amine derivatives. Key differences lie in substituent groups, salt forms, and pharmacological profiles.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₁₀H₁₀Cl₂N₃·2HCl 2,4-Dichlorobenzyl, dihydrochloride salt 296.02 (estimated) High lipophilicity due to Cl substituents; enhanced solubility from dihydrochloride salt
1-Methyl-1H-pyrazol-4-amine dihydrochloride (CAS 1063734-49-5) C₄H₈Cl₂N₃ Methyl group, dihydrochloride salt 169.04 Lower molecular weight; reduced steric hindrance
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride (CAS 1803600-64-7) C₁₂H₁₆ClN₃O₂ 3,4-Dimethoxybenzyl, hydrochloride salt 277.73 Electron-donating methoxy groups improve metabolic stability
1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride (CAS 1215522-91-0) C₁₀H₂₀Cl₂N₄ Piperidinylethyl group, dihydrochloride salt 267.20 Bulky substituent may reduce membrane permeability
1,3-Dimethyl-1H-pyrazol-4-amine (CAS 64517-88-0) C₅H₉N₃ 1,3-Dimethyl groups 111.15 Neutral form; lower solubility in aqueous media

Key Observations:

  • Salt Forms : Dihydrochloride salts (e.g., target compound and CAS 1063734-49-5) improve aqueous solubility, critical for drug formulation, compared to neutral analogs like CAS 64517-88-0 .
  • Steric and Electronic Profiles : Bulky groups (e.g., piperidinylethyl in CAS 1215522-91-0) may hinder pharmacokinetic properties, whereas electron-withdrawing Cl atoms (target compound) enhance stability and binding to hydrophobic targets .

Pharmacological and Functional Comparisons

  • Antimicrobial Activity: The 5-aminopyrazole core in the target compound and analogs (e.g., CAS 64517-88-0) is associated with antimicrobial properties. Chlorine substituents may enhance activity against Gram-positive bacteria due to increased membrane penetration .
  • Receptor Interactions: Pyrazole derivatives with aromatic substituents (e.g., 2,4-dichlorobenzyl) show higher selectivity for adenosine A1 receptors compared to methyl-substituted analogs (CAS 1063734-49-5) .
  • Metabolic Stability : Methoxy-substituted derivatives (CAS 1803600-64-7) exhibit improved resistance to oxidative metabolism compared to chlorinated analogs, which may undergo dehalogenation .

Biological Activity

1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a synthetic compound belonging to the class of pyrazole derivatives. Its unique structure, featuring a 2,4-dichlorobenzyl group attached to a pyrazole ring with an amine group, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H11Cl4N3
  • Molecular Weight : 315.02 g/mol
  • IUPAC Name : 1-[(2,4-dichlorophenyl)methyl]pyrazol-4-amine; dihydrochloride

The dihydrochloride form enhances the compound's solubility in water, facilitating its application in various scientific studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzyme activity by binding to active or allosteric sites, leading to decreased catalytic efficiency. Additionally, it can modulate signal transduction pathways by interacting with cellular receptors.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, related compounds have shown sub-micromolar antiproliferative activity against various cancer cell lines. In one study, a derivative demonstrated a GI50 value ranging from 0.127 to 0.560 μM against a panel of 13 cancer cell lines .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. A related compound was shown to significantly reduce nitric oxide production in LPS-stimulated microglia cells, suggesting its utility in treating neuroinflammatory conditions .

Case Studies and Research Findings

StudyCompoundFindings
Study 11-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amineExhibited anticancer activity with GI50 values < 0.560 μM against multiple cancer cell lines .
Study 2Related pyrazole derivativeReduced NO production in LPS-stimulated microglia; potential for neuroprotection .
Study 3Pyrazole-based derivativesDemonstrated enzyme inhibition and modulation of protein-ligand interactions.

Applications in Scientific Research

The compound's versatility extends to various fields:

  • Medicinal Chemistry : Explored for its therapeutic potential against cancer and inflammatory diseases.
  • Biochemistry : Used in studies involving enzyme inhibition and protein interactions.
  • Agricultural Chemistry : Investigated for applications in agrochemicals due to its biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclization or nucleophilic substitution. For example, pyrazole derivatives are often synthesized via condensation of hydrazides with carbonyl compounds under reflux in solvents like DMSO. Intermediate characterization relies on spectral data (e.g., IR for functional groups, 1H NMR^1 \text{H NMR} for proton environments) and elemental analysis. Cyclization of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in DMSO at 343 K, followed by HCl treatment, yields dihydrochloride salts .

Q. How is the purity and structural integrity of the compound validated in academic settings?

  • Methodological Answer : Purity is assessed via HPLC or TLC, while structural confirmation employs X-ray crystallography (for crystalline derivatives) and mass spectrometry. Intramolecular hydrogen bonding and dihedral angles between aromatic rings (e.g., 74.03° in related pyrazoles) are critical for validating molecular conformation .

Q. What solvents and reaction conditions optimize the synthesis of pyrazole-4-amine derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) at 343–373 K enhance reaction efficiency. Base catalysts like LiOH or POCl3_3 are used for cyclization. Post-reaction, precipitation in ice-water and recrystallization (ethanol:acetone, 1:1) improve yield and purity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dichlorobenzyl group influence reactivity in cross-coupling or functionalization reactions?

  • Methodological Answer : The electron-withdrawing Cl groups increase electrophilicity at the pyrazole C4 position, facilitating nucleophilic substitutions. Steric hindrance from the benzyl group may reduce reactivity at adjacent sites, necessitating optimized catalysts (e.g., Pd for Suzuki couplings) or elevated temperatures .

Q. What strategies resolve contradictions in spectral data for pyrazole-4-amine derivatives, such as unexpected 1H NMR^1 \text{H NMR} splitting patterns?

  • Methodological Answer : Dynamic NMR experiments or variable-temperature studies can distinguish between tautomerism and conformational exchange. For example, intramolecular H-bonding (N–H⋯O/N) in related compounds stabilizes specific conformers, reducing signal splitting .

Q. How does the dihydrochloride salt form impact solubility and bioactivity compared to the free base?

  • Methodological Answer : Protonation of the amine group enhances aqueous solubility, critical for in vitro assays. Comparative studies with analogs (e.g., 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride) show improved bioavailability and receptor binding due to increased polarity .

Q. What computational methods predict the compound’s interaction with biological targets, such as kinases or GPCRs?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model binding to active sites. For example, the dichlorobenzyl moiety’s hydrophobic interactions with kinase ATP-binding pockets mimic inhibitors like lonidamine, a mitochondrial hexokinase blocker .

Q. How can synthetic byproducts (e.g., regioisomers) be minimized during pyrazole ring formation?

  • Methodological Answer : Regioselectivity is controlled by substituent directing effects. The 2,4-dichlorobenzyl group at N1 directs electrophilic substitution to C4 via resonance stabilization. Microwave-assisted synthesis reduces side reactions by accelerating kinetics .

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